molecular formula C5H7NS B050589 Tetrahydrothiophene-2-carbonitrile CAS No. 112212-94-9

Tetrahydrothiophene-2-carbonitrile

Cat. No. B050589
M. Wt: 113.18 g/mol
InChI Key: WCHCAJNRBFUGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tetrahydrothiophene derivatives often involves innovative methodologies that allow for the introduction of functional groups, enhancing their reactivity and utility in further chemical transformations. For instance, the Gewald synthesis provides a pathway to thiophene derivatives, indicating the versatility of thiophene chemistry in generating structurally diverse compounds (Khalifa & Algothami, 2020). Another approach is the electropolymerization of tetrathiophene, which demonstrates the potential for creating polymeric materials from thiophene units, highlighting the adaptability of thiophene-based compounds in material science (Sarac et al., 2003).

Molecular Structure Analysis

Detailed molecular structure analysis, often employing techniques such as DFT calculations, provides insights into the electronic configuration, charge distribution, and potential reactive sites within thiophene derivatives. This information is crucial for understanding their reactivity and for designing new compounds with desired properties. The study of dyes based on thiophene derivatives, for example, revealed intricate details about their spectroscopic characteristics and potential applications in various fields (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

Thiophene derivatives participate in a wide range of chemical reactions, demonstrating versatile reactivity patterns. Their applications span from serving as key intermediates in organic synthesis to potential uses in material science due to their conductive properties. Electropolymerization and electrochemical reactions of thiophene derivatives are particularly noteworthy, offering pathways to advanced materials with specific electronic and structural features (Visy, Lukkari, & Kankare, 1996).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as their solubility, melting points, and crystalline structure, are closely related to their molecular architecture. These properties influence their processing and application in various domains, including pharmaceuticals and materials science. The study on multiynylthiophenes, for instance, discusses their mesomorphic properties and the relationship between molecular structure and liquid-crystalline behavior (Hsu et al., 2004).

Scientific Research Applications

  • Synthesis of Tetrahydrothiophene-2-Carbonitriles : Through the addition of 2-tert-butyl-thioacrylonitrile to different olefins, including N-phenyl maleic imide and maleic anhydride, tetrahydrothiophene-2-carbonitriles were successfully synthesized (Döpp & Libera, 1983).

  • Anodic Cyanation of Tetramethylthiophene : The electrooxidation of tetramethylthiophene, in the presence of sodium cyanide, led to the production of various derivatives including 2,5-dihydro-5-methoxy-2,3,4,5-tetramethylthiophene-2-carbonitrile (Yoshida, Takeda, & Minagawa, 1991).

  • Electropolymerization of Tetrathiophene : A study focused on the electropolymerization of tetrathiophene, examining various solvents and conditions, which is relevant for film formation in electronic and optoelectronic materials (Sarac, Evans, Serantoni, & Cunnane, 2003).

  • Corrosion Inhibition : Derivatives of tetrahydrothiophene carbonitrile, specifically [2,2′:5′,2″-terthiophene]-5-carbonitrile, showed effective inhibition of carbon steel corrosion in acidic solutions, providing insights into corrosion resistance mechanisms (Bedair, Fouda, Ismail, & Mostafa, 2018).

  • Dyes and Pigments : Certain tetrahydrothiophene derivatives were used in the synthesis of azo dyes, showcasing their utility in coloration and fastness properties on textiles (Sabnis & Rangnekar, 1989).

  • Pharmaceutical Applications : Optically active tetrahydrothiophenes, synthesized via organocatalytic domino reactions, have potential applications in biochemistry, pharmaceutical science, and nanoscience (Brandau, Maerten, & Jørgensen, 2006).

  • Antitumor Activities : A 2-aminothiophene derivative demonstrated potential anti-proliferative activity against human cancer cell lines, highlighting its potential in cancer research and treatment (Ferreira et al., 2018).

  • Hydrodesulfurization Reactions : Studies on the reactions of tetrahydrothiophene with Mo(110) surfaces have provided insights into hydrodesulfurization, a key process in petroleum refining (Roberts & Friend, 1986).

Safety And Hazards

According to the safety data sheet, Tetrahydrothiophene-2-carbonitrile is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist, or gas, and ensure adequate ventilation .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions of Tetrahydrothiophene-2-carbonitrile could be in the development of new compounds with desired properties and applications in various fields .

properties

IUPAC Name

thiolane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHCAJNRBFUGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549188
Record name Thiolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrothiophene-2-carbonitrile

CAS RN

112212-94-9
Record name Thiolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrothiophene-2-carbonitrile
Reactant of Route 2
Tetrahydrothiophene-2-carbonitrile
Reactant of Route 3
Tetrahydrothiophene-2-carbonitrile
Reactant of Route 4
Tetrahydrothiophene-2-carbonitrile
Reactant of Route 5
Tetrahydrothiophene-2-carbonitrile
Reactant of Route 6
Tetrahydrothiophene-2-carbonitrile

Citations

For This Compound
4
Citations
TJ Brown, RF Chapman, DC Cook… - Journal of medicinal …, 1992 - ACS Publications
“Reagents:(a) NH2CSNH2, EtOH;(b) aqueous NaOH;(c) Br (CH2) 4Cl (d) MCPBA, CH2CI2;(e) KOtBu, THF;(f) requisite base;(g) MeNCS;(h) CS2, Mel;(i) MeNH2, EtOH;(j) requisite amine…
Number of citations: 56 pubs.acs.org
J Mertes, J Mattay - Helvetica chimica acta, 1988 - Wiley Online Library
Olefins with captodative substitution are reactive dienophiles in Diels‐Alder reactions with normal and inverse electron demand. This is shown for reactions of 2‐(tert‐butylthio)…
Number of citations: 21 onlinelibrary.wiley.com
H M'rabet, MO M'hamed, ML Efrit - Synthetic Communications®, 2009 - Taylor & Francis
Ammonium salts of β -functionalized allylic amines 1 were successfully employed as electrophilic agents with functional thiols. The obtained intermediate 2 underwent intramolecular …
Number of citations: 5 www.tandfonline.com
若木貴行 - 2019 - repository.dl.itc.u-tokyo.ac.jp
博士論文 Page 1 博士論文 不活性な炭素―水素結合の官能基化反応の開発 若木 貴行 Page 2 2 Contents 略語表 3 §1. 序論 6 §2. パラジウム/ピコリン酸アミド触媒を用いたアルデヒドの CH …
Number of citations: 3 repository.dl.itc.u-tokyo.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.